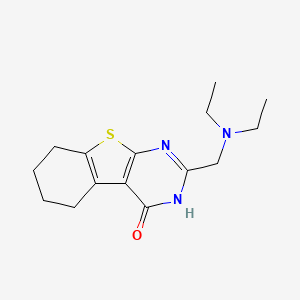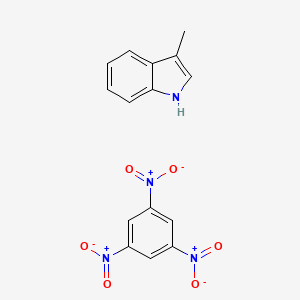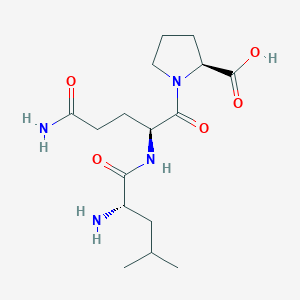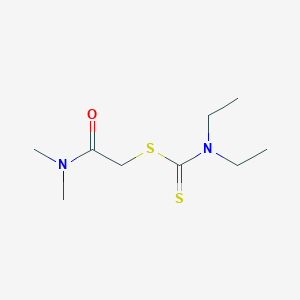
2-(Dimethylamino)-2-oxoethyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-oxoethyl diethylcarbamodithioate is an organic compound with a complex structure that includes both dimethylamino and diethylcarbamodithioate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-oxoethyl diethylcarbamodithioate typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of diethylamine. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may produce thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or diethylcarbamodithioate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Applications De Recherche Scientifique
2-(Dimethylamino)-2-oxoethyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)-2-oxoethyl diethylcarbamodithioate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diethylcarbamodithioate group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound shares the dimethylamino group but has different reactivity and applications.
Diethylcarbamodithioate: This compound contains the diethylcarbamodithioate group but lacks the dimethylamino functionality.
Uniqueness
2-(Dimethylamino)-2-oxoethyl diethylcarbamodithioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
23257-85-4 |
|---|---|
Formule moléculaire |
C9H18N2OS2 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
[2-(dimethylamino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H18N2OS2/c1-5-11(6-2)9(13)14-7-8(12)10(3)4/h5-7H2,1-4H3 |
Clé InChI |
MXFXXTCZCYWFEW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


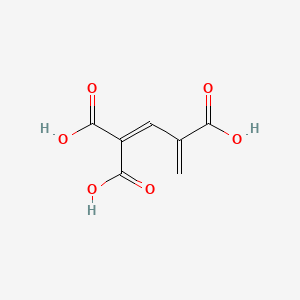

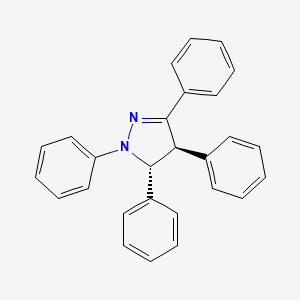
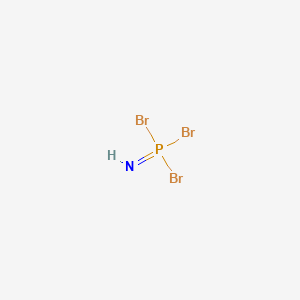
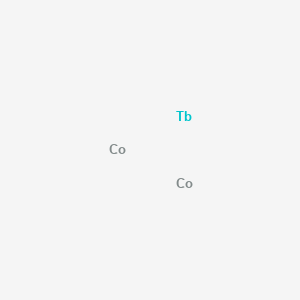
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
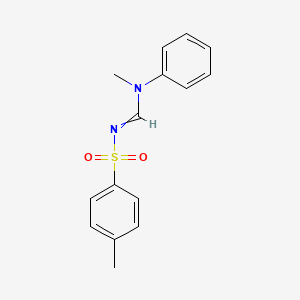
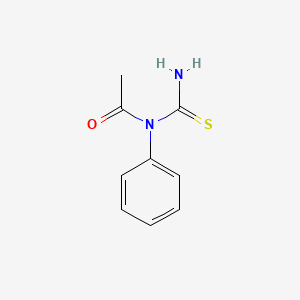

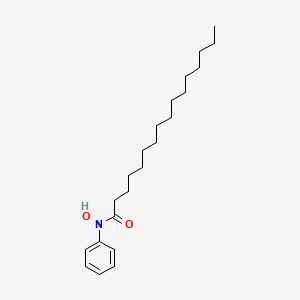
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
